molecular formula C20H26ClN3O3 B8819341 5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide CAS No. 1643330-62-4

5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide

Cat. No.: B8819341
CAS No.: 1643330-62-4
M. Wt: 391.9 g/mol
InChI Key: YWWKAVVYOWDKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

CAS No.

1643330-62-4

Molecular Formula

C20H26ClN3O3

Molecular Weight

391.9 g/mol

IUPAC Name

5-chloro-N-[4-(5-morpholin-4-yl-6-oxo-2,3-dihydropyridin-1-yl)phenyl]pentanamide

InChI

InChI=1S/C20H26ClN3O3/c21-10-2-1-5-19(25)22-16-6-8-17(9-7-16)24-11-3-4-18(20(24)26)23-12-14-27-15-13-23/h4,6-9H,1-3,5,10-15H2,(H,22,25)

InChI Key

YWWKAVVYOWDKHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)NC(=O)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the morpholino group: The morpholino group is introduced via nucleophilic substitution reactions.

    Attachment of the phenyl group: The phenyl group is attached through coupling reactions, such as Suzuki or Heck coupling.

    Chlorination: The chlorine atom is introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond through reactions with amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(4-(2-oxo-5,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide
  • 5-chloro-N-(4-(3-morpholino-2-oxo-6,7-dihydropyridin-1(2H)-yl)phenyl)pentanamide

Uniqueness

5-Chloro-n-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2h)-yl)phenyl)pentanamide is unique due to the presence of the morpholino group, which can enhance its pharmacokinetic properties and biological activity compared to similar compounds.

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